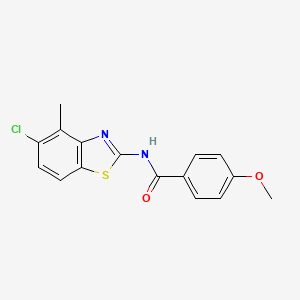

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a chlorine atom at position 5 and a methyl group at position 2. The benzamide moiety is para-substituted with a methoxy group. Its structural attributes, including the electron-withdrawing chlorine and electron-donating methoxy groups, influence its physicochemical properties and interactions with biological targets .

Propriétés

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKXOGBZZDCMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

Substitution Reaction: The resulting benzothiazole derivative is then subjected to a substitution reaction with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Applications De Recherche Scientifique

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide ()

- Structural Difference : The methoxy group is at the ortho position (C2) of the benzamide ring instead of para (C4).

- The calculated LogP (4.5) and molecular weight (332.8 g/mol) are comparable to the para-methoxy analogue, but the ortho configuration may reduce solubility due to reduced polarity .

5-Chloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide ()

- Structural Difference : The heterocyclic core is a benzothiadiazole (a fused benzene and thiadiazole ring) instead of benzothiazole.

- The substitution pattern (5-chloro, 2-methoxy) may influence metabolic stability compared to the benzothiazole analogue .

Functional Group Modifications

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide ()

- Structural Difference : The benzamide ring is substituted with a dimethylsulfamoyl group (-SO₂NMe₂) instead of methoxy (-OMe).

- Impact : The sulfamoyl group is highly polar, likely improving aqueous solubility but reducing membrane permeability. The electron-withdrawing nature of the sulfonamide may also alter electronic distribution in the benzamide moiety, affecting target binding .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural Difference: The heterocycle is a simple thiazole (non-fused), and the benzamide has difluoro substitutions.

- Impact: The difluoro groups increase lipophilicity (higher LogP) and metabolic stability. This compound inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, suggesting a mechanism distinct from benzothiazole derivatives .

Heterocyclic Core Variations

4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide Derivatives ()

- Structural Difference : Triazine-based sulfonamides (e.g., compounds 51–55) replace the benzothiazole core.

- Impact : The triazine ring introduces multiple nitrogen atoms, enhancing hydrogen-bonding capabilities. Substituents like fluorine (compound 51) or methoxy groups (compound 53) modulate electronic properties and melting points (237–279°C), indicating diverse crystalline packing efficiencies .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()

- Structural Difference : A pyridine-thiadiazole hybrid system replaces the benzothiazole.

- Impact : The acetyl and methyl groups on the pyridine ring may enhance hydrophobic interactions, while the thiadiazole contributes to π-π stacking. The higher melting point (290°C) suggests strong intermolecular forces compared to benzothiazole derivatives .

Key Findings and Implications

- Substituent Position : Para-methoxy substitution (target compound) likely offers better solubility and target engagement than ortho-methoxy .

- Heterocyclic Core : Benzothiazole derivatives balance aromaticity and metabolic stability, whereas triazine or thiadiazole cores may enhance hydrogen bonding but reduce bioavailability .

- Functional Groups : Polar groups (e.g., sulfamoyl) improve solubility but may limit membrane permeability, while halogens (Cl, F) enhance lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.